molecular formula C14H19NO6 B155845 Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 10139-04-5

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B155845
CAS No.: 10139-04-5
M. Wt: 297.3 g/mol
InChI Key: ZUJDLWWYFIZERS-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C14H19NO6. It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenyl group. This compound is known for its applications in biochemical research and has been studied for its various chemical properties and reactions .

Scientific Research Applications

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a glycosidic bond between the glucose derivative and the phenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the acetamido and phenyl groups, which confer specific chemical properties and biological activities. This combination allows for unique interactions with enzymes and other biomolecules, making it valuable in research and industrial applications .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDLWWYFIZERS-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906118
Record name Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-04-5
Record name Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Customer
Q & A

Q1: How does phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside help identify Sanfilippo B carriers?

A1: This compound serves as a substrate for the enzyme α-N-acetylglucosaminidase. In simpler terms, the enzyme acts like a pair of scissors, and the compound is like a string it can cut. Researchers can measure how effectively the enzyme in a blood sample breaks down this specific substrate [, ]. Individuals with Sanfilippo B have lower levels of active α-N-acetylglucosaminidase. This means their blood samples will show reduced ability to break down this compound, allowing for identification of carriers [, ].

Q2: Why is measuring serum alpha-N-acetylglucosaminidase activity important in the context of Sanfilippo B?

A2: Sanfilippo B is caused by mutations in the gene that provides instructions for making α-N-acetylglucosaminidase [, ]. Measuring the activity of this specific enzyme in the blood provides a direct way to assess its functionality. Lower enzyme activity suggests a potential deficiency, which is the hallmark of Sanfilippo B. This makes the enzyme activity test a valuable tool for identifying both individuals with the disease and those who carry a mutated copy of the gene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.